molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1270583
CAS No.: 333312-05-3
M. Wt: 243.28 g/mol
InChI Key: GAKUIFOTAALGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₉NO₂S. It is known for its unique structure, which includes a thienoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Scientific Research Applications

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Quinoline derivatives have a wide range of biological activities and have been the subject of extensive research . Future research could focus on exploring the biological activities of “8-Methylthieno[2,3-b]quinoline-2-carboxylic acid” and developing synthesis methods for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiophene derivatives, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the thienoquinoline core.

Mechanism of Action

The mechanism of action of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid is unique due to its combination of a thienoquinoline core with a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

8-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUIFOTAALGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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